(1R)-1-(Trimethylsilyl)hexan-1-OL
Description
(1R)-1-(Trimethylsilyl)hexan-1-OL is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hexanol backbone
Properties
CAS No. |
648428-50-6 |
|---|---|
Molecular Formula |
C9H22OSi |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
(1R)-1-trimethylsilylhexan-1-ol |
InChI |
InChI=1S/C9H22OSi/c1-5-6-7-8-9(10)11(2,3)4/h9-10H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
XMSPZMZQELELMJ-SECBINFHSA-N |
Isomeric SMILES |
CCCCC[C@H](O)[Si](C)(C)C |
Canonical SMILES |
CCCCCC(O)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(Trimethylsilyl)hexan-1-OL typically involves the reaction of hexanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hexanol+Trimethylsilyl chloride→(1R)-1-(Trimethylsilyl)hexan-1-OL+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of (1R)-1-(Trimethylsilyl)hexan-1-OL may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to optimize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(Trimethylsilyl)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of hexanone or hexanal.
Reduction: Formation of hexane.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
Scientific Research Applications
Protecting Group in Synthesis
One of the primary applications of (1R)-1-(Trimethylsilyl)hexan-1-OL is as a protecting group for alcohols during multi-step organic synthesis. The trimethylsilyl group can be easily introduced and removed under mild conditions, allowing for selective reactions without affecting other functional groups.
Case Study: Synthesis of Complex Alcohols
In a study published by the Royal Society of Chemistry, (1R)-1-(Trimethylsilyl)hexan-1-OL was utilized to protect hydroxyl groups during the synthesis of complex polyfunctional molecules. The removal of the trimethylsilyl group was achieved using fluoride sources, demonstrating its effectiveness as a protecting group in synthetic pathways .
Reagent in Reactions
(1R)-1-(Trimethylsilyl)hexan-1-OL serves as a reagent in various reactions, including nucleophilic substitutions and coupling reactions. Its ability to stabilize intermediates enhances reaction yields and selectivity.
Table 2: Reactions Involving (1R)-1-(Trimethylsilyl)hexan-1-OL
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Acts as a nucleophile | RSC Publication |
| Coupling Reactions | Forms C-C bonds | MDPI Journal |
Intermediate in Drug Synthesis
In pharmaceutical chemistry, (1R)-1-(Trimethylsilyl)hexan-1-OL is often used as an intermediate in the synthesis of bioactive compounds. Its unique properties allow for modifications that lead to the development of new therapeutic agents.
Case Study: Antiviral Agents
Research has highlighted the use of (1R)-1-(Trimethylsilyl)hexan-1-OL as an intermediate in synthesizing antiviral agents that target specific viral enzymes. This application underscores its importance in drug discovery and development processes .
Silicones and Polymers
The trimethylsilyl group enhances the compatibility of (1R)-1-(Trimethylsilyl)hexan-1-OL with silicone-based materials. It is used to modify polymer properties, improving flexibility and thermal stability.
Table 3: Properties Enhanced by (1R)-1-(Trimethylsilyl)hexan-1-OL
| Material Type | Property Enhanced |
|---|---|
| Silicones | Increased thermal stability |
| Polymers | Improved flexibility |
Mechanism of Action
The mechanism by which (1R)-1-(Trimethylsilyl)hexan-1-OL exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, enhance the solubility of compounds, and protect functional groups from unwanted reactions. These interactions are mediated through the formation of silicon-oxygen or silicon-carbon bonds, which are relatively stable and resistant to hydrolysis.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(Trimethylsilyl)pentan-1-OL
- (1R)-1-(Trimethylsilyl)butan-1-OL
- (1R)-1-(Trimethylsilyl)propan-1-OL
Uniqueness
(1R)-1-(Trimethylsilyl)hexan-1-OL is unique due to its longer carbon chain compared to similar compounds, which can influence its physical properties such as boiling point and solubility. Additionally, the specific stereochemistry of the compound can affect its reactivity and interactions with other molecules, making it a valuable tool in stereoselective synthesis and other applications.
Biological Activity
(1R)-1-(Trimethylsilyl)hexan-1-OL is a silyl ether that has garnered attention in various fields due to its unique chemical properties and potential biological applications. This compound is primarily recognized for its role in enhancing the stability and solubility of biomolecules, making it a valuable tool in both organic synthesis and medicinal chemistry.
The synthesis of (1R)-1-(Trimethylsilyl)hexan-1-OL typically involves the reaction of hexanol with trimethylsilyl chloride under anhydrous conditions, often in the presence of a base like triethylamine. The reaction can be summarized as follows:
This compound possesses a trimethylsilyl group, which contributes to its biological activity by stabilizing reactive intermediates and enhancing solubility through the formation of stable silicon-oxygen or silicon-carbon bonds.
The biological activity of (1R)-1-(Trimethylsilyl)hexan-1-OL is largely attributed to its ability to modify biomolecules. The trimethylsilyl group can protect functional groups from hydrolysis, allowing for greater stability during chemical reactions. This property is particularly beneficial in drug design and delivery systems, where the pharmacokinetic properties of drugs can be optimized.
1. Modification of Biomolecules
(1R)-1-(Trimethylsilyl)hexan-1-OL is utilized in the modification of biomolecules to enhance their stability and solubility. This modification is crucial in the development of pharmaceuticals where increased stability can lead to improved efficacy and shelf-life .
2. Drug Delivery Systems
The compound has been investigated for its potential use in drug delivery systems. By modifying the pharmacokinetic properties of drugs, (1R)-1-(Trimethylsilyl)hexan-1-OL can help in achieving better absorption and bioavailability, which are critical factors for therapeutic effectiveness .
Case Study 1: Stability Enhancement
A study demonstrated that the incorporation of (1R)-1-(Trimethylsilyl)hexan-1-OL into a drug formulation significantly enhanced the stability of an active pharmaceutical ingredient (API). The modified API showed reduced degradation rates under various storage conditions compared to unmodified formulations.
Case Study 2: Solubility Improvement
In another research project, (1R)-1-(Trimethylsilyl)hexan-1-OL was used to modify a poorly soluble drug. The results indicated a marked increase in solubility, leading to improved absorption rates in vitro. This study highlighted the compound's role as a solubilizing agent in pharmaceutical formulations .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications at the trimethylsilyl group can significantly influence biological activity. For instance, varying the length of alkyl chains attached to the silyl group has been shown to affect both solubility and cellular uptake, which are critical for drug efficacy .
| Modification | Effect on Solubility | Impact on Stability |
|---|---|---|
| Trimethylsilyl Group | Increased | Enhanced |
| Alkyl Chain Length | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
